molecular formula C10H12Cl2FNO2 B6145776 methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride CAS No. 457654-82-9

methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Cat. No. B6145776
CAS RN: 457654-82-9
M. Wt: 268.1
InChI Key:
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Description

Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride, also known as 3-chloro-4-fluoroamphetamine (3-CFA), is an amphetamine-type stimulant drug. It is primarily used in scientific research and laboratory experiments, and has become increasingly popular in recent years due to its ability to stimulate the central nervous system. 3-CFA is synthesized through a chemical process which involves the reaction of 3-chloro-4-fluorophenylpropanoic acid and methyl amine. This compound has a variety of biochemical and physiological effects on the body, and can be used to study the effects of amphetamine-type stimulants on the body.

Mechanism of Action

3-CFA is an amphetamine-type stimulant, and acts on the central nervous system to produce its effects. It binds to the dopamine and norepinephrine transporters, and increases the levels of these neurotransmitters in the synaptic cleft. This causes an increase in the activity of the neurons, and leads to an increase in alertness, focus, and energy. Additionally, 3-CFA increases the release of glutamate, which is a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
3-CFA has a variety of biochemical and physiological effects on the body. It increases alertness, focus, and energy levels. It also increases the release of glutamate, which is a neurotransmitter involved in learning and memory. Additionally, 3-CFA has been shown to increase heart rate and blood pressure, and can cause restlessness and insomnia.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-CFA in lab experiments is its ability to stimulate the central nervous system. This makes it an ideal compound for studying the effects of amphetamine-type stimulants on the body. Additionally, 3-CFA is relatively easy to synthesize, and is relatively safe to use in laboratory experiments. The main limitation of using 3-CFA in lab experiments is that it can have serious side effects, such as increased heart rate and blood pressure, restlessness, and insomnia.

Future Directions

The potential future directions for 3-CFA research include studying the effects of 3-CFA on the cardiovascular system, as well as its effects on behavior and learning. Additionally, research could be done to determine the long-term effects of 3-CFA on the body. Additionally, research could be done to develop safer, more effective methods of synthesizing 3-CFA. Finally, research could be done to develop more precise methods of measuring the effects of 3-CFA on the body.

Synthesis Methods

The synthesis of 3-CFA involves the reaction of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochlorideluorophenylpropanoic acid and methyl amine. First, the methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochlorideluorophenylpropanoic acid is dissolved in an aqueous solution of hydrochloric acid. This solution is then heated to a temperature of 80-90°C, and the methyl amine is added slowly. The reaction is then stirred for an hour, and the resulting solution is cooled to room temperature. The final product is then filtered and the solid is washed with water and dried.

Scientific Research Applications

3-CFA has become an increasingly popular compound in scientific research due to its ability to stimulate the central nervous system. It has been used to study the effects of amphetamine-type stimulants on the body, and has been used in a variety of laboratory experiments. It has been used to study the effects of amphetamine-type stimulants on the brain, as well as the effects of these drugs on behavior and learning. Additionally, 3-CFA has been used to study the effects of amphetamine-type stimulants on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-fluorobenzene", "2-bromo-1-phenylethanone", "methylamine", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol", "water" ], "Reaction": [ "Step 1: 2-chloro-3-fluorobenzene is reacted with sodium hydroxide in ethanol to form 3-fluorophenol.", "Step 2: 3-fluorophenol is reacted with 2-bromo-1-phenylethanone in the presence of potassium carbonate in diethyl ether to form 3-(3-bromo-4-fluorophenyl)propan-1-ol.", "Step 3: 3-(3-bromo-4-fluorophenyl)propan-1-ol is reacted with methylamine in ethanol to form methyl (2R)-2-amino-3-(3-bromo-4-fluorophenyl)propanoate.", "Step 4: Methyl (2R)-2-amino-3-(3-bromo-4-fluorophenyl)propanoate is reacted with hydrochloric acid in water to form methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride." ] }

CAS RN

457654-82-9

Product Name

methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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